molecular formula C21H22N2O6S B609821 Pacma 31 CAS No. 1401089-31-3

Pacma 31

Katalognummer B609821
CAS-Nummer: 1401089-31-3
Molekulargewicht: 430.475
InChI-Schlüssel: AHOOZADJPNUFOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pacma 31 is an irreversible, orally active protein disulfide isomerase (PDI) inhibitor with an IC50 of 10 μM . It forms a covalent bond with the active site cysteines of PDI . Pacma 31 shows tumor targeting ability and significantly suppresses ovarian tumor growth without causing toxicity to normal tissues .


Molecular Structure Analysis

Pacma 31 has a molecular formula of C21H22N2O6S . Its exact mass is 430.12 and its molecular weight is 430.475 . The elemental analysis shows that it contains Carbon (58.59%), Hydrogen (5.15%), Nitrogen (6.51%), Oxygen (22.30%), and Sulfur (7.45%) .

Wissenschaftliche Forschungsanwendungen

  • Ovarian Cancer Treatment : Pacma 31, part of a class of compounds known as propynoic acid carbamoyl methyl amides (PACMAs), has been identified as an effective inhibitor of Protein Disulfide Isomerase (PDI) in ovarian cancer cells. It acts as an irreversible small-molecule inhibitor of PDI, forming a covalent bond with the active site cysteines of PDI. This inhibition is crucial for the survival and proliferation of human ovarian cancer cells. In vivo studies demonstrated that Pacma 31 significantly suppressed ovarian tumor growth without causing toxicity to normal tissues, indicating its potential as a targeted anticancer agent for ovarian cancer therapy (Xu et al., 2012).

  • Broad-Spectrum Anticancer Activity : PACMAs, including Pacma 31, have shown potent cytotoxicity against a variety of cancer cell lines. These compounds disrupt cell cycle progression and induce early and late-stage apoptosis. Their broad-spectrum in vitro cytotoxicity and in vivo efficacy, possibly through an oxidative stress-mediated pathway, suggest their potential as novel anticancer agents. The mechanism of action involves modulating the expression of SOD1 and STIP1, initiating Nrf2-mediated oxidative stress (Yamada et al., 2011).

Safety And Hazards

Pacma 31 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling Pacma 31 .

Relevant Papers The paper “Revealing PACMA 31 as a new chemical type TrxR inhibitor to promote cancer cell apoptosis” discusses that PACMA 31 selectively inhibits TrxR over the related glutathione reductase (GR) and in the presence of reduced glutathione (GSH) . The paper also suggests that PACMA 31 targets TrxR in cells to induce oxidative stress-mediated cancer cell apoptosis .

Eigenschaften

IUPAC Name

ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOOZADJPNUFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pacma 31

CAS RN

1401089-31-3
Record name 1401089-31-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.